molecular formula C17H19Cl2NO B1385301 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine CAS No. 1040687-97-5

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine

Cat. No. B1385301
CAS RN: 1040687-97-5
M. Wt: 324.2 g/mol
InChI Key: VHTHOQQCVYGKQF-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine, commonly known as NCDMPEA, is a synthetic molecule that has been the subject of much scientific research due to its potential applications in medicine and other fields. NCDMPEA is a two-ring compound that is composed of two nitrogen-containing aromatic rings and a hydroxyethyl group. This molecule has been found to possess a variety of biochemical and physiological effects, and its synthesis method has been well-documented.

Scientific Research Applications

Crystallographic Characterization of Derivatives

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical , have been characterized using X-ray powder diffraction. These derivatives show potential as pesticides. Their experimental 2θ peak positions, relative peak intensities, and other parameters are detailed in the study by Olszewska et al. (2011) (Olszewska, Tarasiuk, & Pikus, 2011).

Pharmacological Characterization as Dopamine Receptor Ligands

Related compounds, such as 2-(4-Chloro-3-hydroxyphenyl)ethylamine and derivatives, have been synthesized as dopamine receptor ligands. Their affinity and selectivity for dopamine receptor subtypes, as well as their effects on adenylate cyclase activity, have been studied, providing insights into their pharmacological profile (Claudi et al., 1992).

Synthesis of Functionalised Pyrolin-2-ones

A one-pot synthesis process involving triphenylphosphine, primary amines, dimethyl acetylenedicarboxylate, and ethyl chlorooxoacetate to produce functionalized pyrolin-2-ones has been reported. This method could be applied to related chemicals for various scientific applications (Anary‐Abbasinejad et al., 2007).

Structural Influence of Protonation

Research on the influence of protonation on the geometry of similar compounds, like 2-{[(2,6-dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol, reveals important structural changes upon protonation. This has implications in understanding the behavior of related compounds in various environments (Nitek et al., 2022).

properties

IUPAC Name

3-chloro-N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-11-9-14(10-12(2)17(11)19)21-8-7-20-16-6-4-5-15(18)13(16)3/h4-6,9-10,20H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTHOQQCVYGKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCNC2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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